REACTION_CXSMILES
|
O=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.Cl.[NH2:13][CH2:14][CH2:15][SH:16]>C(O)C.O>[OH:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]2[NH:13][CH2:14][CH2:15][S:16]2)=[CH:4][C:5]=1[O:6][CH3:7] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at RT for 16.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bulk of the ethanol was removed by rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (15 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
to remove excess aldehyde
|
Type
|
ADDITION
|
Details
|
The aqueous layer was basified by addition of solid sodium carbonate (0.3 g)
|
Type
|
CUSTOM
|
Details
|
to precipitate out of solution
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed carefully with water (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
|
Reaction Time |
16.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C1SCCN1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |